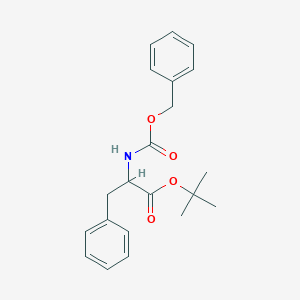

N-Cbz-L-phenylalanine tert-butyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-21(2,3)26-19(23)18(14-16-10-6-4-7-11-16)22-20(24)25-15-17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHIJXCRBBAMSEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16881-34-8 | |

| Record name | N-[(Phenylmethoxy)carbonyl]phenylalanine 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16881-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for N Cbz L Phenylalanine Tert Butyl Ester

Direct tert-Butylation of N-Cbz-L-Phenylalanine

Direct tert-butylation involves the reaction of the carboxylic acid moiety of N-Cbz-L-phenylalanine with a tert-butyl source. This transformation is typically facilitated by acid catalysis or specialized tert-butylating agents.

Condensation Reactions with tert-Butanol (B103910)

The esterification of a carboxylic acid with an alcohol is a foundational method for ester synthesis. The formation of tert-butyl esters via condensation with tert-butanol is a common approach. chemicalbook.comthieme-connect.com This acid-catalyzed reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by tert-butanol. Due to the steric hindrance of the tert-butyl group and the potential for elimination reactions, strong acid catalysts and conditions that favor ester formation are typically required.

Reactions Involving Isobutene Gas

An alternative acid-catalyzed method for installing a tert-butyl ester is the reaction of the carboxylic acid with isobutene gas. chemicalbook.comthieme-connect.com In this process, a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), protonates isobutene to form the stable tert-butyl cation. thieme-connect.com This electrophile is then trapped by the carboxylate of N-Cbz-L-phenylalanine to yield the desired tert-butyl ester. This method avoids the use of tert-butanol and water as a byproduct but requires handling a flammable gas.

Utilization of tert-Butylating Agents

Several specialized reagents have been developed to facilitate tert-butylation under milder conditions compared to traditional acid catalysis. These agents often activate either the carboxylic acid or the tert-butyl source to promote efficient esterification.

bis(trifluoromethanesulfonyl)imide (Tf₂NH): A powerful and efficient method for the tert-butylation of carboxylic acids has been developed using bis(trifluoromethanesulfonyl)imide (Tf₂NH). organic-chemistry.org This method employs tert-butyl acetate (B1210297) as both the solvent and the tert-butylating agent. The strong Brønsted acid, Tf₂NH, serves as a catalyst, enabling rapid and high-yielding conversion of various carboxylic acids into their corresponding tert-butyl esters. thieme-connect.comorganic-chemistry.org This approach is noted for its simple and safe procedure, offering a significant improvement over conventional methods by reducing reaction times and increasing yields. organic-chemistry.org

Di-tert-butyl dicarbonate (B1257347) (Boc₂O): While widely recognized for its role in introducing the tert-butoxycarbonyl (Boc) protecting group onto amines, di-tert-butyl dicarbonate (Boc₂O) also serves as a versatile reagent for the synthesis of tert-butyl esters from carboxylic acids. chemicalbook.comresearchgate.net The reaction is typically catalyzed by a nucleophilic catalyst, most commonly 4-(dimethylamino)pyridine (DMAP). researchgate.net The mechanism involves the formation of a highly reactive mixed anhydride (B1165640) intermediate, which is then attacked by the carboxylate to form the tert-butyl ester, releasing tert-butanol and carbon dioxide as volatile byproducts. researchgate.net This method is advantageous due to its mild conditions and the ease of purification.

| tert-Butylating Agent | Catalyst/Co-reagent | Key Features |

| tert-Butanol | Strong Acid (e.g., H₂SO₄) | Classical condensation method. |

| Isobutene | Strong Acid (e.g., H₂SO₄) | Forms a tert-butyl cation intermediate. |

| bis(trifluoromethanesulfonyl)imide (Tf₂NH) | tert-Butyl Acetate | Fast, high-yielding, and safe procedure. organic-chemistry.org |

| Di-tert-butyl dicarbonate (Boc₂O) | DMAP | Mild conditions, volatile byproducts. researchgate.net |

Formation via Standard Amino Acid Coupling Procedures

The formation of the ester bond in N-Cbz-L-phenylalanine tert-butyl ester can also be accomplished using the robust and well-established methodologies of peptide chemistry. These methods involve activating the carboxylic acid of N-Cbz-L-phenylalanine, making it susceptible to nucleophilic attack by a tert-butanol derivative.

Coupling of N-Cbz-L-Phenylalanine with tert-Butyl Alcohol Derivatives

In this approach, N-Cbz-L-phenylalanine is treated with a coupling reagent to form an activated intermediate, which then reacts with tert-butanol. The efficiency of this esterification is often dependent on the choice of coupling agent and reaction conditions, as the nucleophilicity of the sterically hindered tert-butanol is relatively low.

Peptide Coupling Agents in Esterification

A wide array of coupling reagents, developed for forming amide bonds, are also effective for esterification. These reagents are particularly useful for coupling sterically hindered components or when mild conditions are required to prevent side reactions like racemization.

Commonly employed systems include a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), often in conjunction with additives that serve as acyl transfer catalysts and suppress racemization. peptide.comnih.gov

EDC·HCl / DMAP / HOBt: The combination of EDC·HCl with DMAP is a powerful system for esterification. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. nih.gov In the presence of DMAP, this can form a highly reactive acyl-pyridinium species, which is then attacked by the alcohol. nih.gov The addition of 1-Hydroxybenzotriazole (B26582) (HOBt) is crucial as it traps the O-acylisourea to form an HOBt-active ester. peptide.comcreative-peptides.com This intermediate is less prone to racemization and reacts cleanly with the alcohol to form the desired ester. peptide.com The base N,N-Diisopropylethylamine (DIPEA) is often added to neutralize the hydrochloride salt of EDC and maintain an optimal pH for the reaction. nih.govbachem.com

HBTU / HOBt / DIPEA: O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU) is a highly efficient aminium-based coupling reagent. peptide.comsigmaaldrich.com In the presence of a tertiary base like DIPEA, HBTU reacts with N-Cbz-L-phenylalanine to rapidly generate the corresponding HOBt-active ester in situ. creative-peptides.compeptide.com This activated species readily reacts with nucleophiles, including alcohols, to form the ester bond. rsc.org The HBTU/HOBt system is known for its high coupling rates and the suppression of unwanted side reactions. peptide.comrsc.org

| Coupling System | Reagent Class | Mechanism/Role of Components |

| EDC·HCl / DMAP | Carbodiimide / Acyl Transfer Catalyst | EDC activates the carboxyl group; DMAP acts as a potent acyl transfer catalyst. nih.gov |

| EDC·HCl / HOBt / DIPEA | Carbodiimide / Additive / Base | HOBt forms an active ester to prevent racemization; DIPEA acts as a non-nucleophilic base. peptide.comnih.gov |

| HBTU / HOBt / DIPEA | Aminium Salt / Additive / Base | HBTU rapidly forms an HOBt-active ester in situ for efficient coupling. peptide.comcreative-peptides.compeptide.com |

Chemoenzymatic Synthetic Approaches for tert-Butyl Ester Formation

Chemoenzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. These approaches utilize enzymes, typically lipases, to catalyze the esterification reaction under mild conditions, which can minimize side reactions and issues like racemization. Lipases are particularly effective in non-aqueous or biphasic systems for catalyzing the formation of ester bonds. mdpi.comnih.gov

The enzymatic synthesis of amino acid esters, such as L-phenylalanyl-D-glucose esters, has been successfully carried out using lipases from sources like Rhizomucor miehei (RML) and porcine pancreas (PPL) in organic solvents. nih.gov This demonstrates the potential of lipases to handle bulky substrates like phenylalanine. For the synthesis of this compound, a similar strategy would involve the direct esterification of N-Cbz-L-phenylalanine with tert-butanol. The reaction equilibrium can be shifted towards the product by removing the water formed during the reaction. The use of enzymes like lipase (B570770) in such syntheses is advantageous due to their high stereoselectivity, which helps in preserving the chiral integrity of the L-phenylalanine core. mdpi.com While direct enzymatic synthesis of the title compound is not extensively detailed in the provided results, the principles of lipase-catalyzed esterification in organic media are well-established and applicable. rsc.org

Palladium-Catalyzed Synthesis of N-Arylated Phenylalanine tert-Butyl Ester Analogues

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the formation of carbon-nitrogen bonds. youtube.com This methodology is instrumental in synthesizing N-arylated amino acid esters, which are significant building blocks in medicinal chemistry. nih.gov The reaction typically involves coupling an amino acid ester with an aryl halide or triflate in the presence of a palladium catalyst, a suitable ligand, and a base. youtube.comnih.gov

The success of the N-arylation of phenylalanine tert-butyl ester analogues is highly dependent on the optimization of reaction conditions to maximize yield and minimize racemization. nih.gov A key challenge is that the bases required for the catalytic cycle can cause epimerization of the stereogenic center alpha to the ester group. nih.govacs.org

Initial studies using strong bases like sodium tert-butoxide for the N-arylation of L-phenylalanine tert-butyl ester with bromobenzene (B47551) resulted in high levels of racemization. nih.gov This led to the exploration of milder reaction conditions. The choice of catalyst system, comprising a palladium precatalyst and a bulky, electron-rich phosphine (B1218219) ligand, is crucial. youtube.com Ligands such as t-BuBrettPhos have been shown to be highly effective. nih.govacs.org The use of t-BuBrettPhos Pd G3 or G4 precatalysts allows the reaction to proceed under milder conditions, thereby preserving the enantiomeric excess of the product. nih.gov

Systematic optimization using Design of Experiment (DOE) analysis has been employed to fine-tune variables such as base, solvent, temperature, and catalyst loading. nih.gov For the N-arylation with aryl triflates, this analysis identified key factors influencing both yield and enantiomeric excess. acs.org The optimized conditions often involve a careful balance to ensure efficient catalytic turnover without compromising the stereochemical integrity of the amino acid ester starting material. nih.gov

Below is a table summarizing the optimization of the N-arylation of L-phenylalanine tert-butyl ester with bromobenzene.

| Entry | Catalyst | Base | Solvent | Yield (%) | ee (%) |

| 1 | t-BuBrettPhos Pd G3 | NaOtBu | Toluene | 29 | 0 |

| 2 | t-BuBrettPhos Pd G3 | K3PO4 | Dioxane | 85 | 95 |

| 3 | t-BuBrettPhos Pd G3 | LiN(SiMe3)2 | Toluene | 78 | 92 |

Data synthesized from principles described in cited literature. nih.gov

The palladium-catalyzed N-arylation method is applicable to a broad range of substrates. For the amino acid component, various α- and β-amino acid esters, including methyl, benzyl (B1604629), and tert-butyl esters, are viable. nih.gov This includes esters of hydrophobic amino acids like glycine (B1666218), alanine, valine, and leucine, as well as those with protected polar or aromatic side chains such as tyrosine, lysine, and tryptophan. acs.org

The scope of the arylating agent is also extensive. Both electron-neutral and electron-rich aryl triflates and halides can be used effectively. acs.org The reaction tolerates a variety of functional groups on the aryl ring, which is a significant advantage for the synthesis of diverse compound libraries for drug discovery. mit.edu

However, there are limitations. Highly sterically hindered aryl halides or amino acid esters may react more slowly or require higher catalyst loadings. Furthermore, the presence of certain functional groups on either coupling partner can sometimes interfere with the catalyst, although modern catalyst systems have overcome many of these challenges. researchgate.net Mechanistic studies have shown that erosion in enantiomeric excess primarily stems from the racemization of the amino acid ester starting material under the basic reaction conditions, rather than the N-arylated product. nih.govacs.org

The following table illustrates the substrate scope for the N-arylation of various amino acid tert-butyl esters with phenyl triflate.

| Amino Acid Ester | Product Yield (%) | Product ee (%) |

| Phenylalanine-t-Bu | 92 | 96 |

| Alanine-t-Bu | 88 | 98 |

| Valine-t-Bu | 85 | >99 |

| Leucine-t-Bu | 90 | 97 |

| Tyrosine(Bn)-t-Bu | 87 | 95 |

Data synthesized from principles described in cited literature. acs.org

Stereoselective Synthesis Considerations During Esterification

Maintaining the stereochemical integrity of the α-carbon is paramount during the esterification of N-Cbz-L-phenylalanine. Racemization can occur via the formation of an oxazolone (B7731731) (or azlactone) intermediate, especially under conditions that favor deprotonation of the α-proton. nih.gov This is a significant concern in chemical peptide synthesis and related transformations. nih.govmdpi.com

The activation of the carboxylic acid is a critical step where racemization can be initiated. nih.gov The choice of coupling reagents and bases plays a crucial role in suppressing this side reaction. For instance, in amide bond formation, which involves a similar carboxyl activation step, the addition of auxiliaries like 1-hydroxybenzotriazole (HOBt) can enhance the reaction rate with the nucleophile (in this case, the alcohol) and minimize the lifetime of the activated intermediate, thereby reducing the window for racemization. nih.gov

When preparing the tert-butyl ester, methods that avoid harsh basic or acidic conditions are preferred. The use of strong bases can directly lead to epimerization of the starting amino acid derivative. nih.gov Therefore, milder bases and activating agents are recommended. For example, modified Mukaiyama reagents have been used for the esterification of N-protected amino acids under relatively mild conditions. mdpi.com Chemoenzymatic methods, as discussed in section 2.3, are inherently advantageous in this regard due to the high stereoselectivity of enzymes, which typically operate under neutral pH and ambient temperature, thus preserving the chirality of the substrate. mdpi.com

Chemical Reactivity and Selective Deprotection Strategies

Selective Removal of the N-Carbobenzyloxy (Cbz) Protecting Group

The Cbz group is prized for its stability under a range of conditions, yet it can be cleaved selectively without disturbing the tert-butyl ester. This is typically achieved through hydrogenolysis or enzymatic methods.

Catalytic Hydrogenation (e.g., Hydrogen/Palladium)

Catalytic hydrogenation is a classic and highly effective method for the deprotection of the Cbz group. researchgate.nettotal-synthesis.com The process involves the cleavage of the benzylic carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). researchgate.netresearchgate.net This reaction is clean and efficient, yielding the free amine, toluene, and carbon dioxide as byproducts. total-synthesis.com

A key advantage of this method is its orthogonality with the acid-labile tert-butyl ester group, which remains intact under these neutral reaction conditions. organic-chemistry.org The reaction is typically carried out at room temperature and atmospheric pressure of hydrogen, making it a mild and practical procedure. missouri.edu The choice of solvent is often methanol (B129727) or ethyl acetate (B1210297). researchgate.netrsc.org While effective, care must be taken as the catalyst can sometimes be pyrophoric, and other functional groups in the molecule, such as alkenes or alkynes, may also be reduced under these conditions. nih.gov

Table 1: Conditions for Catalytic Hydrogenation of Cbz Group

| Parameter | Typical Conditions | Source(s) |

| Catalyst | Palladium on Carbon (Pd/C) | researchgate.netresearchgate.net |

| Hydrogen Source | Hydrogen Gas (H₂) | missouri.edursc.org |

| Solvent | Methanol, Ethyl Acetate | researchgate.netrsc.org |

| Temperature | Room Temperature | missouri.edu |

| Pressure | Atmospheric Pressure | missouri.edu |

Enzymatic Deprotection (Cbz-ase Biocatalysts)

An alternative, greener approach to Cbz removal is the use of enzymes known as Cbz-ases (amidohydrolases). rsc.orgresearchgate.net These biocatalysts offer high selectivity and operate under mild, aqueous conditions (typically pH 7.5, 37°C), which can be advantageous for sensitive substrates. researchgate.net The enzyme specifically hydrolyzes the carbamate (B1207046) linkage of the Cbz group to release the free amine. google.com

Research has identified Cbz-ases from microorganisms like Sphingomonas paucimobilis that can effectively deprotect N-Cbz-L-amino acids. researchgate.net The enzymatic reaction avoids the use of heavy metals and flammable hydrogen gas, aligning with the principles of green chemistry. The substrate specificity of these enzymes is an area of ongoing research, aiming to broaden their applicability in organic synthesis. researchgate.net One notable advantage is the ability to combine this enzymatic step with others in a one-pot cascade reaction. rsc.org

Selective Cleavage of the tert-Butyl Ester (OtBu) Protecting Group

The tert-butyl ester is a robust protecting group for carboxylic acids, known for its resistance to nucleophilic attack and basic conditions. Its removal is typically accomplished under acidic conditions or, more recently, through specific enzymatic hydrolysis.

Acid-Promoted Ester Cleavage (e.g., Trifluoroacetic Acid)

The most common method for cleaving a tert-butyl ester is through acidolysis, frequently employing strong acids like Trifluoroacetic Acid (TFA). researchgate.netnih.gov The reaction proceeds via a mechanism where the acid protonates the ester oxygen, followed by the departure of the stable tert-butyl carbocation, which then forms isobutylene (B52900). stackexchange.com This method is highly effective and is often performed in a non-aqueous solvent like dichloromethane (B109758) (DCM) to avoid side reactions. rsc.orgd-nb.info

This strategy is orthogonal to the Cbz group, which is generally stable to acidic conditions, allowing for the selective deprotection of the carboxylic acid. total-synthesis.comorganic-chemistry.org However, the harshness of strong acids like TFA can be a drawback if other acid-sensitive functional groups are present in the molecule. rsc.org The use of scavengers is sometimes necessary to trap the liberated tert-butyl cations and prevent side reactions, such as the alkylation of sensitive residues like tryptophan or methionine. nih.govthermofisher.com

Table 2: Common Reagents for Acid-Promoted OtBu Cleavage

| Reagent | Conditions | Source(s) |

| Trifluoroacetic Acid (TFA) | Neat or in Dichloromethane (DCM) | researchgate.netnih.gov |

| Hydrogen Chloride (HCl) | In an organic solvent (e.g., hexafluoroisopropanol) | nih.gov |

| Zinc Bromide (ZnBr₂) | In Dichloromethane (DCM) | researchgate.net |

Enzymatic Hydrolysis of tert-Butyl Esters (e.g., BS2 Esterase, Alcalase)

The enzymatic hydrolysis of tert-butyl esters presents a mild and selective alternative to harsh acidic cleavage. nih.gov Certain lipases and esterases have been identified that can hydrolyze the sterically hindered tert-butyl ester group. nih.gov An esterase from Bacillus subtilis (BS2) has shown particular promise in this regard. rsc.orgresearchgate.net

These enzymatic reactions are performed in aqueous buffer systems under neutral pH and mild temperatures, conditions that are compatible with a wide range of functional groups, including the Cbz group. rsc.org The protease Alcalase, from Bacillus licheniformis, has also been shown to selectively hydrolyze amino acid esters. rsc.orgpsu.edumdpi.com The use of biocatalysts like BS2 esterase allows for the deprotection to occur with high selectivity and under environmentally benign conditions. rsc.org

Cascade Deprotection Strategies for Doubly Protected Amino Acids

The orthogonality of the Cbz and tert-butyl protecting groups enables the development of one-pot, two-step cascade deprotection strategies. rsc.org This approach is highly efficient as it avoids the isolation and purification of the intermediate compound.

A prime example is the biocatalytic cascade for deprotecting N-Cbz-L-phenylalanine tert-butyl ester. rsc.org In this process, the BS2 esterase is first used to hydrolyze the tert-butyl ester. After this reaction is complete, the Cbz-ase is added to the same reaction vessel to remove the Cbz group, yielding the free L-phenylalanine. rsc.org This sequential enzymatic process is carried out in a single pot under mild, aqueous conditions. rsc.org While challenges such as substrate solubility in the aqueous buffer need to be managed, for instance by using a co-solvent, this method represents a significant advancement in sustainable synthetic chemistry. rsc.org

The chemical counterpart involves first treating the doubly protected amino acid with TFA to remove the tert-butyl ester, followed by removal of the TFA and subsequent catalytic hydrogenation to cleave the Cbz group. researchgate.net While effective, this chemical cascade involves harsher reagents and more complex workup procedures compared to the elegant enzymatic approach.

Stability and Compatibility with Other Protecting Groups and Reagents

The synthetic utility of this compound is largely defined by the distinct, yet complementary, stability profiles of its two protecting groups: the N-terminal benzyloxycarbonyl (Cbz or Z) group and the C-terminal tert-butyl (tBu) ester. The strategic selection of these groups allows for selective manipulation of either the N-terminus or the C-terminus of the phenylalanine molecule, provided that the chosen reaction conditions are compatible with the other protecting group. This section explores the stability of the Cbz and tert-butyl ester moieties in various chemical environments and their compatibility with other common protecting groups and reagents used in peptide synthesis and other organic transformations.

The core principle governing the use of this compound is the concept of "orthogonal protection," where one protecting group can be selectively removed under specific conditions that leave the other intact. While the Cbz and tert-butyl ester pair is not perfectly orthogonal, as both are susceptible to acidic cleavage, their differing lability to acidolysis and their distinct responses to other deprotection methods like hydrogenolysis and base treatment allow for a high degree of selective reactivity.

The N-terminal Cbz group is classically removed by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), a method that does not affect the tert-butyl ester. It is also cleaved by strong acids, such as HBr in acetic acid, but is stable to the milder acidic conditions typically used for tert-butyl ester removal. Conversely, the tert-butyl ester is highly sensitive to moderately strong acids like trifluoroacetic acid (TFA) but is completely stable to the conditions of catalytic hydrogenolysis. Furthermore, the bulky tert-butyl group renders the ester resistant to base-catalyzed hydrolysis and nucleophilic attack, conditions under which the Cbz group is also stable.

This differential reactivity is fundamental to its application in multi-step syntheses, allowing for either C-terminal elaboration after selective N-deprotection or N-terminal modification following selective C-deprotection.

Stability Profile of Protecting Groups

The stability of the Cbz and tert-butyl ester groups in this compound towards common deprotection conditions is summarized below. This differential stability is the foundation for selective deprotection strategies.

| Reaction Condition | N-Cbz Group Stability | C-tert-butyl Ester Stability | Outcome for this compound |

|---|---|---|---|

| Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Labile (Cleaved) | Stable | Selective N-terminal deprotection to yield L-Phenylalanine tert-butyl ester. |

| Strong Acid (e.g., HBr/AcOH, HF) | Labile (Cleaved) | Labile (Cleaved) | Non-selective deprotection of both groups to yield L-Phenylalanine. |

| Moderate Acid (e.g., TFA, aq. H₃PO₄) | Stable | Labile (Cleaved) | Selective C-terminal deprotection to yield N-Cbz-L-phenylalanine. |

| Strong Base (e.g., NaOH, KOH) | Stable | Stable | Both groups are generally stable; the tert-butyl ester is resistant to saponification due to steric hindrance. |

| Amine Bases (e.g., Piperidine) | Stable | Stable | Both groups are stable, allowing for compatibility with Fmoc-deprotection conditions. |

Compatibility with Other Protecting Groups

In the context of complex peptide synthesis, the compatibility of this compound with other protecting groups is crucial. The stability of the Cbz and tert-butyl ester moieties under conditions used to remove other common protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, defines its utility in orthogonal synthesis strategies.

The Fmoc group, for instance, is removed by treatment with a secondary amine base like piperidine. Both the Cbz and tert-butyl ester groups are completely stable under these basic conditions, making the Cbz/tBu protection scheme fully compatible with Fmoc-based solid-phase or solution-phase peptide synthesis. This allows for the incorporation of an this compound unit into a larger peptide, with the potential for later, selective deprotection of either the Cbz or tert-butyl group while the Fmoc-protected residues and other acid-labile side-chain protecting groups (like Boc) remain unaffected.

| Protecting Group | Typical Deprotection Reagent | Compatibility of this compound |

|---|---|---|

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Piperidine | High: Both Cbz and tBu ester are stable to basic conditions. |

| Boc (tert-Butoxycarbonyl) | TFA (Trifluoroacetic acid) | Partial: The Cbz group is stable, but the tBu ester will be cleaved simultaneously with the Boc group. |

| Alloc (Allyloxycarbonyl) | Pd(0) catalyst | Partial: The tBu ester is stable, but the Cbz group may be labile under certain hydrogenolysis-type conditions used for Alloc removal. |

| Bn (Benzyl ether) | Catalytic Hydrogenolysis | Partial: The tBu ester is stable, but the Cbz group will be cleaved simultaneously with the Benzyl (B1604629) ether. |

Compatibility with Reagents

Beyond deprotection conditions, the stability of this compound towards a range of common reagents is essential for its incorporation into synthetic routes.

Peptide Coupling Reagents: The compound is stable to most standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), N,N'-diisopropylcarbodiimide (DIC), and various phosphonium (B103445) or uronium salts like HATU or HBTU. This allows the free carboxylate of an N-Cbz protected amino acid to be coupled with the free amine of L-phenylalanine tert-butyl ester, or conversely, the free amine of Cbz-L-phenylalanine to be acylated.

Bases: It is stable to non-nucleophilic organic bases such as triethylamine (B128534) (NEt₃), pyridine (B92270), and N,N-diisopropylethylamine (DIPEA). The steric bulk of the tert-butyl ester prevents saponification by common aqueous bases at room temperature.

Nucleophiles: The tert-butyl ester shows high stability against many nucleophiles, including amines, enolates, and organometallic reagents like Grignard (RMgX) and organolithium (RLi) reagents.

Reducing and Oxidizing Agents: The tert-butyl ester is stable to a variety of reducing agents, including sodium borohydride (B1222165) (NaBH₄) and catalytic hydrogenation (which cleaves the Cbz group). Both groups are generally stable to common oxidizing agents like KMnO₄, OsO₄, and m-CPBA under controlled conditions.

This broad compatibility allows for chemical modifications on other parts of a molecule containing the this compound moiety without unintended deprotection.

Applications in Peptide Synthesis and Bio Organic Chemistry

Role as a Chiral Building Block in Peptide Synthesis

The primary function of N-Cbz-L-phenylalanine tert-butyl ester in peptide synthesis is to provide a stable, stereochemically pure L-phenylalanine residue that can be incorporated into a growing peptide chain without risk of racemization or unwanted side reactions at its termini. The Cbz group at the N-terminus and the tert-butyl ester at the C-terminus serve as temporary protecting groups that can be selectively removed under different chemical conditions, a concept known as orthogonal protection.

| Protecting Group | Abbreviation | Attached To | Cleavage Conditions |

| Benzyloxycarbonyl | Cbz or Z | α-amino group | Catalytic hydrogenation (e.g., H₂/Pd) or strong acids like HBr in acetic acid. |

| tert-Butyl ester | -OtBu | α-carboxyl group | Moderate to strong acids (e.g., Trifluoroacetic Acid, TFA). ekb.eg |

This table illustrates the orthogonal nature of the protecting groups present in this compound.

In Solid-Phase Peptide Synthesis (SPPS), a peptide chain is assembled sequentially while one end is anchored to an insoluble polymer support. While the Fmoc/tBu strategy is prevalent, the principles of orthogonal protection are universal. Amino acid tert-butyl esters are particularly relevant in specialized SPPS strategies, such as inverse or N-to-C (N→C) directional synthesis. nih.gov In this approach, which contrasts with the conventional C→N direction, a C-terminally protected amino acid like an amino acid tert-butyl ester is used to elongate the chain, providing a versatile C-terminal carboxyl group for further modifications into mimetics. nih.gov The use of this compound would allow for the specific introduction of a phenylalanine residue, with the tert-butyl group protecting the C-terminus while the N-terminal Cbz group is removed for subsequent coupling reactions.

Solution-phase synthesis involves building the peptide chain in a homogenous solvent system. This method is often used for large-scale synthesis or for the preparation of peptide segments that are later joined together (segment coupling). In this context, this compound is an ideal reactant. The tert-butyl ester prevents the carboxyl group from reacting, while the N-Cbz protected amino group can be activated to form a peptide bond with the free amino group of another amino acid or peptide. ekb.eg The equilibrium of peptide bond formation favors hydrolysis, so protecting groups and coupling agents are essential to drive the reaction toward synthesis. ekb.eg After a dipeptide or larger segment is formed, either the Cbz group or the tert-butyl ester can be selectively removed to allow for further elongation of the peptide chain at the N-terminus or C-terminus, respectively.

Use in the Synthesis of Amino Acid-Based Dendrimers

Dendrimers are highly branched, well-defined macromolecules with a central core and a layered periphery. Functionalizing the surface of dendrimers with amino acids can significantly alter their biological properties, making them suitable for applications like drug delivery. nih.govresearchgate.net

Research has shown that modifying polyamidoamine (PAMAM) dendrimers with phenylalanine can enhance their association with immune cells, such as T-cells. nih.gov this compound is an ideal reagent for this purpose. In a typical synthesis, the dendrimer's peripheral groups (e.g., primary amines) are reacted with the protected phenylalanine. The Cbz group would first be removed from the phenylalanine derivative to expose the N-terminus for coupling to the dendrimer. The tert-butyl ester protects the C-terminus during this conjugation step. Subsequently, the tert-butyl ester can be removed to yield a dendrimer with a surface decorated with phenylalanine residues exposing free carboxyl groups. nih.gov This precise surface engineering allows for the fine-tuning of the dendrimer's interaction with biological targets. researchgate.netnih.gov

| Dendrimer Core | Surface Modification | Resulting Property/Application |

| Polyamidoamine (PAMAM) G4 | Phenylalanine (Phe) | Enhanced association with Jurkat T-cells. nih.gov |

| Polyamidoamine (PAMAM) G4 | Various amino acids (Ser, Cys, Glu, Tyr, Phe, Val) | Creation of heterobifunctional surfaces for drug and imaging agent conjugation. nih.govresearchgate.net |

This table summarizes research findings on the functionalization of dendrimers with amino acids, including phenylalanine, to modulate their biological interactions.

Development of Amino Acid Conjugates for Research Applications

The conjugation of amino acids to therapeutic agents or research molecules is a widely employed strategy to enhance their biological properties, such as cell permeability, targeting, and efficacy. This compound is a key intermediate in the synthesis of such conjugates, providing a lipophilic phenylalanine moiety that can influence the pharmacokinetic profile of the parent molecule.

Tetrahydrocurcumin (THC), a major metabolite of curcumin, exhibits a range of pharmacological activities but is limited by poor bioavailability. To overcome this, researchers have synthesized conjugates of THC with various amino acids, including phenylalanine, to improve its therapeutic potential. researchgate.netnih.gov The synthesis of a THC-phenylalanine conjugate can be conceptually outlined using this compound as the starting material.

The general synthetic strategy involves the esterification of the phenolic hydroxyl group of THC with the carboxyl group of an N-protected amino acid. mdpi.com In a typical reaction, N-Cbz-L-phenylalanine would first be coupled to one of the phenolic hydroxyls of THC. This is often achieved using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comresearchgate.net The tert-butyl ester of the phenylalanine derivative could then be hydrolyzed under acidic conditions. Finally, the Cbz protecting group on the amino group would be removed, typically by hydrogenolysis, to yield the final THC-phenylalanine conjugate. This conjugation aims to enhance the molecule's stability and cellular uptake. researchgate.net

Table 1: Key Steps in the Conceptual Synthesis of THC-Phenylalanine Conjugate

| Step | Description | Reagents/Conditions | Purpose |

| 1. Coupling | Esterification of THC with N-Cbz-L-phenylalanine. | DCC, DMAP | Forms an ester linkage between THC and the protected amino acid. |

| 2. Deprotection | Removal of the Cbz protecting group. | H₂, Pd/C (Hydrogenolysis) | Exposes the free amino group of phenylalanine. |

The resulting conjugates have been shown in studies on various amino acid-THC derivatives to exhibit enhanced biological activities, such as improved antimicrobial and anti-mutagenic properties, when compared to the parent THC molecule. nih.gov

This compound is an important precursor in the design of peptide-based prodrugs. A notable example is in the synthesis of Methotrexate-α-phenylalanine (MTX-Phe), a prodrug designed for targeted cancer therapy. nih.gov This prodrug is specifically engineered to be activated by enzymes like carboxypeptidase A, which may be localized to tumor sites, thereby releasing the active drug, Methotrexate (MTX), and reducing systemic toxicity. nih.gov

The synthesis of this dipeptide intermediate would typically proceed as follows:

Dipeptide Formation: this compound would be deprotected at its amino terminus (Cbz removal) to yield L-phenylalanine tert-butyl ester. This would then be coupled with an appropriately protected L-glutamic acid derivative (e.g., N-protected and with its side-chain carboxyl group protected). Standard peptide coupling reagents are used for this step.

Deprotection: Following the formation of the protected dipeptide, the protecting groups on the N-terminus of glutamic acid and the side-chain carboxyl group are selectively removed.

Conjugation to MTX: The resulting L-glutamyl-α-L-phenylalanine is then chemically ligated to a p-nitrophenyl ester of 4-amino-4-deoxy-10-methylpteroic acid (a precursor to MTX) to form the final MTX-Phe prodrug. nih.gov

Research has shown that MTX-Phe is an excellent substrate for carboxypeptidase A, with its rate of hydrolysis being significantly faster than other MTX-amino acid conjugates. nih.gov This efficient enzymatic activation makes it a highly promising candidate for antibody-directed enzyme prodrug therapy (ADEPT). nih.gov

Table 2: Research Findings on MTX-Phe Prodrug

| Finding | Significance | Reference |

| High Hydrolysis Rate | MTX-Phe is hydrolyzed by carboxypeptidase A 250-fold faster than MTX-α-alanine. | nih.gov |

| Enhanced Cytotoxicity | In the presence of the activating enzyme, the cytotoxicity of MTX-Phe is significantly increased, approaching that of the parent drug, MTX. | nih.gov |

| Potency in ADEPT | The efficient activation makes MTX-Phe a potent prodrug for targeted cancer therapy models like ADEPT. | nih.gov |

Precursor in the Formation of α-Amino Ketones and Aldehydes

N-protected α-amino esters are versatile starting materials for the synthesis of α-amino ketones and α-amino aldehydes, which are themselves important intermediates in organic synthesis and medicinal chemistry.

The conversion of this compound to the corresponding aldehyde, N-Cbz-L-phenylalaninal, can be achieved through a two-step reduction process. First, the tert-butyl ester is reduced to the corresponding primary alcohol, N-Cbz-L-phenylalaninol, using a reducing agent such as lithium borohydride (B1222165) (LiBH₄). The resulting amino alcohol is then carefully oxidized to the aldehyde using a mild oxidizing agent, such as a TEMPO-based reagent, to avoid over-oxidation to the carboxylic acid. clockss.org

The synthesis of α-amino ketones from N-Cbz-L-phenylalanine derivatives often requires the conversion of the carboxylic acid or ester functionality into a group that can react with an organometallic reagent. One established method involves the palladium-catalyzed cross-coupling of an N-Cbz-α-amino acid thiol ester with a boronic acid. nih.gov Therefore, this compound would first be hydrolyzed to the free acid, which is then converted to a thiol ester (e.g., a thiophenyl ester). This intermediate can then undergo a coupling reaction with a selected boronic acid in the presence of a palladium catalyst to yield the desired N-Cbz-α-amino ketone with high enantiopurity. nih.gov These synthetic methods provide access to chiral α-amino ketones that are valuable building blocks for more complex molecules. researchgate.net

Stereochemical Aspects and Chiral Purity Maintenance

Enantiomeric Purity and Racemization Studies in Synthesis

The α-proton of an amino acid ester is susceptible to abstraction, particularly when the carboxyl group is activated or under basic conditions, leading to racemization. Understanding and mitigating this loss of stereochemical purity is essential.

The N-arylation of amino acid esters, a key transformation for creating complex peptide structures and pharmaceutical intermediates, presents a significant risk of racemization. Studies on the N-arylation of L-phenylalanine tert-butyl ester have shown that the reaction conditions, particularly the choice of base, are critical for preserving the stereocenter. mdpi.com

Initial investigations using strong bases like sodium tert-butoxide for the N-arylation of phenylalanine tert-butyl ester with bromobenzene (B47551) resulted in the desired product but with complete racemization. mdpi.com This highlights the high susceptibility of the amino acid ester to enolization and subsequent loss of chiral integrity under strongly basic conditions. To circumvent this, extensive optimization has led to the use of milder bases in conjunction with advanced palladium catalysts, which can achieve high yields and enantioretention. mdpi.com

Research into the mechanism of racemization during these cross-coupling reactions indicates that the starting amino acid ester is the species that undergoes racemization, not the N-arylated product. mdpi.com Experiments where the N-arylation of phenylalanine tert-butyl ester was halted at partial conversion showed that the unreacted starting material had undergone significant racemization, while the N-arylated product retained its enantiomeric excess. mdpi.comscielo.org.mx This suggests that once the C-N bond is formed, the product is stable to the reaction conditions, and efforts to prevent racemization must focus on the conditions affecting the free amino ester. mdpi.com

Verifying the enantiomeric purity of N-Cbz-L-phenylalanine tert-butyl ester and its derivatives is crucial. While chiral High-Performance Liquid Chromatography (HPLC) is a standard method, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents offers a powerful alternative for determining absolute configuration and enantiomeric excess. mdpi.com

One of the most reliable methods is the formation of Mosher amides. mdpi.com This technique involves reacting the chiral amine (after deprotection of the amino group of the phenylalanine ester) with an enantiomerically pure chiral reagent, typically the acid chloride of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid chloride. mdpi.com This reaction creates a pair of diastereomers, as the (R)-amine reacts with (R)- and (S)-MTPA chloride, or a racemic amine reacts with a single enantiomer of the MTPA chloride.

These resulting diastereomeric amides have distinct chemical and physical properties, and importantly, their protons exhibit different chemical shifts in the ¹H NMR spectrum. mdpi.com By analyzing the differences in the chemical shifts (Δδ) of protons near the chiral center in the two diastereomers, one can not only quantify the enantiomeric ratio but also deduce the absolute configuration of the original amine based on established conformational models of the Mosher amides. mdpi.comorgsyn.org

Chiral Resolution Techniques Involving Phenylalanine Esters

Chiral resolution is a key strategy for obtaining enantiomerically pure compounds from a racemic mixture. This is typically achieved by using a chiral resolving agent to form a pair of diastereomers that can be separated by physical means, such as crystallization.

The classical resolution of a racemic amine, such as phenylalanine tert-butyl ester, involves its reaction with an enantiomerically pure chiral acid to form diastereomeric salts. N-Carbobenzoxy-L-phenylalanine (Cbz-L-Phe) is a chiral acid that can theoretically be used for this purpose. The process would involve the formation of two diastereomeric salts: (Cbz-L-Phe)•(L-Phe-OtBu) and (Cbz-L-Phe)•(D-Phe-OtBu). Due to their different physical properties, these salts may exhibit differential solubility in a given solvent system, allowing for their separation by fractional crystallization. However, based on a review of available scientific literature, a specific, documented industrial or laboratory procedure detailing the use of N-Carbobenzoxy-L-phenylalanine as the resolving agent for racemic phenylalanine tert-butyl ester could not be identified. Alternative methods for resolving racemic phenylalanine esters often employ enzymatic hydrolysis or other chiral acids like tartaric acid. ut.ac.irsemanticscholar.org

Impact of Reaction Conditions on Stereochemical Outcome

As established, reaction conditions have a profound effect on the stereochemical outcome of reactions involving this compound and related compounds. The choice of base, catalyst, solvent, and temperature can determine whether the chiral center is retained or epimerized.

The N-arylation of phenylalanine tert-butyl ester serves as a clear example. The use of a strong base like sodium tert-butoxide leads to complete racemization, whereas weaker bases such as cesium carbonate or potassium phosphate (B84403) can provide the product with high enantiomeric excess (ee). mdpi.com This is because stronger bases are more likely to deprotonate the α-carbon of the amino ester, leading to a planar enolate intermediate and the loss of stereochemical information.

The following table, based on data from studies on the N-arylation of phenylalanine tert-butyl ester, illustrates the dramatic effect of the base on enantiomeric excess. mdpi.com

| Base | Yield (%) | ee (%) | Comment |

|---|---|---|---|

| NaOtBu | 29 | 0 | Complete racemization observed with a strong base. |

| K₃PO₄ | 94 | 94 | Weaker base significantly preserves stereochemistry. |

| Cs₂CO₃ | 96 | 96 | Cesium carbonate provides high yield and excellent enantioretention. |

Similarly, in peptide coupling reactions involving N-protected phenylalanine, the choice of coupling agent and base is critical. The formation of an oxazolone (B7731731) intermediate is a common pathway for racemization, and conditions that favor this pathway, such as the use of strong tertiary amine bases in excess, can lead to significant loss of enantiomeric purity. mdpi.comtcichemicals.com Studies have shown that using a weaker base like pyridine (B92270) can help to reduce the extent of racemization during amidation reactions. tcichemicals.com

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of N-Cbz-L-phenylalanine tert-butyl ester, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic framework.

¹H NMR: The proton NMR spectrum provides definitive confirmation of the compound's structure by identifying the chemical environment of each proton. Key signals for this compound are observed at specific chemical shifts (δ). The aromatic protons from both the phenylalanine side chain and the benzyloxycarbonyl (Cbz) protecting group typically appear as a complex multiplet in the range of 7.20-7.40 ppm. The benzylic protons (C₆H₅CH₂ -) of the Cbz group show a characteristic singlet at approximately 5.09 ppm. The proton on the α-carbon (-CH -NH) resonates as a multiplet around 4.40 ppm, while the β-protons (-CH₂ -Ph) appear as a multiplet near 3.03 ppm. A distinctive singlet for the nine equivalent protons of the tert-butyl ester group is found in the upfield region, typically around 1.40 ppm. The amide proton (-NH -) can be observed as a doublet near 5.15 ppm.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying each unique carbon atom in the molecule. The spectrum for this compound would show distinct signals for the carbonyl carbons of the ester and the carbamate (B1207046) groups, typically in the range of 170-175 ppm and 155-160 ppm, respectively. The carbons of the two aromatic rings resonate between 127 and 137 ppm. Other key signals include the α-carbon at approximately 56 ppm, the benzylic carbon of the Cbz group around 67 ppm, the β-carbon near 39 ppm, the quaternary carbon of the tert-butyl group around 82 ppm, and the methyl carbons of the tert-butyl group at approximately 28 ppm.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.20-7.40 | m | 10H | Aromatic protons (C₆H₅-CH₂ and C₆H₅-Cbz) |

| 5.15 | d | 1H | -NH |

| 5.09 | s | 2H | -CH₂- (Cbz group) |

| 4.40 | m | 1H | α-CH |

| 3.03 | m | 2H | β-CH₂ |

| 1.40 | s | 9H | -C(CH₃)₃ (tert-butyl group) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., FAB-MS, ESI-MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. The compound has a molecular formula of C₂₁H₂₅NO₄ and a monoisotopic mass of 355.1783 g/mol .

Using soft ionization techniques like Electrospray Ionization (ESI-MS), the compound is typically observed as a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 356. It is also common to observe adducts with sodium [M+Na]⁺ at m/z 378 or potassium [M+K]⁺ at m/z 394.

Fragmentation analysis (MS/MS) can reveal characteristic losses. A primary fragmentation pathway involves the loss of the tert-butyl group (56 Da) or isobutylene (B52900) (56 Da), leading to a significant fragment ion. Another common fragmentation is the loss of the entire tert-butoxycarbonyl group or parts of the Cbz protecting group, such as the benzyl (B1604629) moiety.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in this compound. The infrared spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.

Key absorptions include a band around 3330 cm⁻¹ corresponding to the N-H stretching vibration of the carbamate. The spectrum shows two distinct carbonyl (C=O) stretching bands: one for the tert-butyl ester at approximately 1740 cm⁻¹ and another for the carbamate group of the Cbz protecting group around 1695 cm⁻¹. The presence of aromatic rings is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching bands above 3000 cm⁻¹. Strong bands corresponding to C-O stretching are also observed between 1150 and 1250 cm⁻¹.

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3330 | N-H Stretch | Carbamate (-NH) |

| ~3030 | C-H Stretch | Aromatic |

| ~2980 | C-H Stretch | Aliphatic (tert-butyl) |

| ~1740 | C=O Stretch | Ester |

| ~1695 | C=O Stretch | Carbamate (Amide I) |

| ~1520 | N-H Bend | Carbamate (Amide II) |

| ~1250, ~1150 | C-O Stretch | Ester and Carbamate |

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the chemical purity of this compound. Using a reversed-phase column (such as a C18 column) with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water (often with modifiers like trifluoroacetic acid), a single sharp peak in the chromatogram indicates a high degree of purity. Commercial suppliers often guarantee a purity of ≥98% as determined by this method.

Furthermore, HPLC is essential for confirming the stereochemical integrity of the compound. The determination of enantiomeric excess (e.e.) requires a specialized chiral stationary phase (CSP). By using a chiral HPLC method, the L-enantiomer can be separated from any contaminating D-enantiomer, allowing for precise quantification of the enantiomeric purity, which is crucial for its application in stereospecific synthesis.

Optical Rotation Measurements in Stereochemical Analysis

As a chiral compound, this compound rotates the plane of polarized light. The magnitude and direction of this rotation are measured using a polarimeter and reported as the specific optical rotation ([α]). This physical constant is a key indicator of the compound's enantiomeric identity and purity. The specific rotation is dependent on the wavelength of light (typically the sodium D-line, 589 nm), temperature, solvent, and concentration. For this compound, a representative value is [α]²⁰/D -2.0° (c=1, CHCl₃), indicating that the L-enantiomer is levorotatory under these specific conditions.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides experimental verification of the compound's elemental composition, confirming its empirical and molecular formula (C₂₁H₂₅NO₄). This technique determines the weight percentage of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined values are compared against the theoretically calculated percentages. A close correlation between the experimental and theoretical values provides strong evidence for the compound's purity and correct atomic composition.

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|

| Carbon (C) | 70.96 | Typically within ±0.4% of theoretical |

| Hydrogen (H) | 7.09 | Typically within ±0.4% of theoretical |

| Nitrogen (N) | 3.94 | Typically within ±0.4% of theoretical |

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies for Structure-Activity Relationships

Molecular modeling and docking are instrumental in designing new molecules and understanding their biological activities. While specific structure-activity relationship (SAR) studies for N-Cbz-L-phenylalanine tert-butyl ester are not extensively documented in public literature, the methodologies are widely applied to its parent class of phenylalanine derivatives. These studies help elucidate the interactions between a ligand and a biological target, guiding the rational design of more potent and selective molecules.

Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are employed to correlate the biological activity of a series of compounds with their three-dimensional properties. Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate predictive models. nih.gov For instance, in a study on β-phenylalanine derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors, CoMFA and CoMSIA models were successfully developed. nih.gov These models use steric, electrostatic, hydrophobic, and hydrogen-bond fields to create contour maps that highlight which molecular features are critical for enhancing or diminishing activity. nih.gov

Similarly, molecular docking studies on other phenylalanine derivatives, such as para-(benzoyl)-phenylalanine, have been used to predict binding affinity and interaction modes with enzyme active sites, like that of LpxC in Leptospira. nih.gov Such studies propose potential inhibitors by calculating scoring functions (e.g., XP Gscore) and analyzing key intermolecular interactions, including hydrogen bonds and hydrophobic contacts. nih.gov The insights from these analogous systems demonstrate a robust framework for future investigations into the potential biological targets and SAR of this compound.

Table 1: Methodologies in Molecular Modeling for Phenylalanine Derivatives

| Methodology | Application | Key Findings | Reference |

|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | To explore the binding of β-phenylalanine inhibitors to dipeptidyl peptidase IV (DPP-IV). | Generated highly predictive models based on steric, electrostatic, and hydrophobic fields, identifying key structural requirements for inhibitors. | nih.gov |

| Homology Modeling & Docking | To identify para-(benzoyl)-phenylalanine as a potential inhibitor against the LpxC enzyme of Leptospira. | Predicted strong binding affinity and stable intermolecular interactions within the enzyme's active site. | nih.gov |

| Molecular Docking | Virtual screening of L-phenylalanine derivatives to design novel inhibitors for ASK1 and PI3K. | Identified promising lead compounds based on their predicted binding modes and interactions with target proteins. | nih.gov |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are essential for a fundamental understanding of a molecule's electronic properties, which dictate its structure, stability, and reactivity. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are frequently used to study phenylalanine and its derivatives. gelisim.edu.tr

These ab initio and DFT calculations can accurately predict optimized molecular geometries, bond lengths, and bond angles. gelisim.edu.tr For phenylalanine, studies have employed basis sets such as 6-311++G(d,p) to determine its most stable structures and corresponding energies. gelisim.edu.tr Such computational strategies have been validated by their ability to reproduce experimental results from microwave and infrared spectroscopy with high accuracy. nih.gov

Furthermore, Time-Dependent DFT (TD-DFT) is a powerful tool for investigating the electronic excited states of molecules. mdpi.com Benchmark studies on models of phenylalanine protein chains have shown that functionals like ωB97X-D can reliably predict the properties of low-lying excited states, which is crucial for understanding photochemical behavior. mdpi.com These computational approaches provide a detailed picture of the electron distribution and orbital energies, offering insights into the molecule's reactivity towards electrophiles and nucleophiles.

Table 2: Quantum Chemical Methods Applied to Phenylalanine Systems

| Method | Basis Set | Properties Investigated | Reference |

|---|---|---|---|

| DFT (B3LYP) / HF | 6-311++G(d,p) | Optimized molecular structures, geometric parameters, and energies of L-phenylalanine. | gelisim.edu.tr |

| Composite Wave-Function Methods | N/A | Accurate conformational and spectroscopic properties of phenylalanine in the gas phase. | nih.gov |

| TD-DFT (ωB97X-D) | N/A | Low-lying excited states potential energy surfaces of phenylalanine model peptides. | mdpi.com |

| DFT | N/A | Reaction mechanisms and pathways for the chemical modification of L-phenylalanine. | nih.gov |

Simulations of Conformational Preferences and Intermolecular Interactions

The flexibility of this compound allows it to adopt multiple conformations, and its aromatic and polar groups enable various intermolecular interactions. Computational simulations are vital for exploring this conformational space and understanding how the molecule interacts with its environment.

Molecular Dynamics (MD) simulations are particularly useful for studying the dynamic behavior and self-assembly of phenylalanine derivatives. nih.gov For example, MD studies have been used to simulate the formation of peptide nanotubes from linear phenylalanine chains, revealing how chirality influences the resulting helical structures. nih.gov These simulations provide atomic-level detail on the non-covalent interactions, such as hydrogen bonding and π–π stacking, that drive these assembly processes.

The interplay between hydrogen bonds and π–π interactions is critical. Studies on fluorenylmethoxycarbonyl (Fmoc)-protected phenylalanine have shown that hydrogen bonding of the carbamate (B1207046) group is crucial for directing the unilateral growth of 1D nanofibrils. acs.org In contrast, when these hydrogen bonding capabilities are altered, intermolecular π–π bonding dominates, leading to the formation of 2D nanosheets. acs.org Additionally, experimental techniques like multinuclear Nuclear Magnetic Resonance (NMR), often complemented by computational analysis, can probe the conformation and interactions of Cbz-protected phenylalanine peptides within environments like phospholipid bilayers. nih.govnih.gov

Mechanistic Studies of Reactions Involving the Compound

Understanding the mechanisms of reactions involving this compound is fundamental for optimizing synthetic procedures and controlling reaction outcomes. A primary reaction for this compound is peptide bond formation, the mechanism of which is often studied in detail.

When using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC), the reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. mdpi.com This intermediate can then react with an amine to form the desired peptide bond. However, it is also prone to side reactions, such as rearranging into an unreactive N-acylurea byproduct or causing racemization at the chiral center. mdpi.compeptide.com Kinetic studies on the synthesis of Cbz-Phe-Leu have elucidated the effects of reagent concentration and other conditions on reaction rates and yields. mdpi.com

To mitigate side reactions and suppress racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. youtube.com HOBt intercepts the O-acylisourea to form an active ester, which is less prone to racemization and more selective in its reaction with the amine component. youtube.com Furthermore, computational methods like DFT are increasingly used to investigate reaction pathways. For instance, DFT calculations have proposed a novel, self-driven mechanism for the pyrrole (B145914) protection of L-phenylalanine in aqueous media, challenging traditional mechanistic models. nih.gov While the concept of substitution-induced mechanistic switching has been explored in organic chemistry, specific studies detailing this phenomenon for this compound are not prominent. However, the existing mechanistic work on related peptide coupling reactions provides a solid foundation for predicting and controlling its chemical transformations. researchgate.netresearchgate.net

Emerging Research Directions and Future Prospects

Novel Synthetic Routes and Protecting Group Strategies

The synthesis of N-Cbz-L-phenylalanine tert-butyl ester and related protected amino acids is continuously being optimized to improve efficiency, yield, and stereochemical purity. A significant area of research involves the development of novel catalytic systems. For instance, the use of pseudoenantiomeric phase-transfer catalysts, such as O-allyl-N-(9-anthracenylmethyl) cinchoninium bromide and its cinchonidine (B190817) counterpart, has enabled the practical, scalable, and asymmetric α-alkylation of glycine (B1666218) Schiff bases to produce a variety of unnatural α-amino acid derivatives with excellent yields and enantioselectivity. nih.govnih.gov This approach offers precise control over the stereochemistry of the final product. nih.gov

Furthermore, the evolution of protecting group strategies is paramount. While the carboxybenzyl (Cbz) and tert-butyl (tBu) groups are well-established, research into alternative and orthogonal protecting groups continues. researchgate.netresearchgate.net The 9-fluorenylmethoxycarbonyl (Fmoc) group, for example, is widely used in solid-phase peptide synthesis (SPPS) in conjunction with tBu for side-chain protection. researchgate.netresearchgate.net Innovations include the development of reagents like Fmoc-2-MBT, which allows for the preparation of Fmoc-amino acids free from common side-products that can arise with other acylating agents. ub.edu Another sterically demanding protecting group, the 9-phenylfluoren-9-yl (Pf) group, has shown exceptional ability in preventing epimerization at the α-center of amino acid derivatives. nih.gov The stability and selective cleavage of these protecting groups are crucial for the successful synthesis of complex peptides. researchgate.net For instance, the Cbz group is stable under acidic and basic conditions but can be readily removed by hydrogenolysis, making it orthogonal to acid-labile groups like Boc and base-labile groups like Fmoc. total-synthesis.com

The table below summarizes key protecting groups and their common deprotection methods, highlighting the strategic orthogonality essential in multi-step peptide synthesis.

| Protecting Group | Abbreviation | Common Deprotection Method | Orthogonal To |

| Benzyloxycarbonyl | Cbz, Z | Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc |

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Cbz, Fmoc |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Cbz, Boc |

| Triphenylmethyl | Trt | Mild Acid | Fmoc |

Applications in Targeted Drug Delivery Systems (e.g., CNS targeting)

Derivatives of L-phenylalanine are being explored for their potential in targeted drug delivery, particularly for accessing the central nervous system (CNS). The blood-brain barrier (BBB) significantly restricts the entry of most therapeutic agents into the brain. nih.govfrontiersin.org However, the Large Neutral Amino Acid Transporter (LAT1) expressed on the BBB actively transports neutral amino acids like phenylalanine. nih.gov This endogenous pathway presents a strategic opportunity for drug delivery. By mimicking natural amino acids, drugs can be conjugated to phenylalanine derivatives to facilitate their transport across the BBB. nih.gov

Prodrug approaches are a key strategy in this area. For example, increasing the lipophilicity of a drug by creating an ester prodrug can enhance its ability to cross the BBB. nih.gov However, increased lipophilicity alone is not always sufficient and can lead to uptake in other tissues. nih.gov The combination of increased lipophilicity with LAT1 targeting by using a phenylalanine scaffold is a more sophisticated approach.

Recent advancements in nanotechnology offer further possibilities for CNS-targeted delivery. cd-bioparticles.net Nanocarriers, such as liposomes and polymer nanoparticles, can be designed to have long circulation half-lives and can be surface-modified to target specific receptors on the BBB, thereby facilitating the transport of their therapeutic cargo into the brain. cd-bioparticles.net Halogenated derivatives of L-phenylalanine, such as 3,5-dibromo-L-tyrosine (DBrT), have demonstrated neuroprotective effects in models of brain ischemia, suggesting that L-phenylalanine derivatives themselves can possess therapeutic activity in the CNS. nih.gov

Development of Biocatalytic Processes for Synthesis and Deprotection

The use of enzymes in the synthesis and deprotection of protected amino acids like this compound is a rapidly growing field, offering advantages of high stereoselectivity and mild reaction conditions. mdpi.com Enzymes, such as proteases, can catalyze the formation of peptide bonds. For example, papain has been shown to efficiently catalyze the condensation of N-benzyloxycarbonyl-L-aspartic acid with L-phenylalanine methyl ester. google.com Similarly, thermolysin has been used for the synthesis of lipophilic dipeptides from protected amino acids. mdpi.com

Biocatalytic approaches are also being developed for the selective removal of protecting groups. A model system has been described for the enzymatic deprotection of amino groups masked with trypsin-labile benzyloxycarbonylarginyl groups. nih.govnih.gov This method allows for the specific cleavage of the protecting group under mild, aqueous conditions with a degree of stereospecificity. nih.gov Such enzymatic processes provide a greener alternative to traditional chemical deprotection methods, which often require harsh reagents and organic solvents.

Recent research has focused on developing one-pot cascade biotransformation processes. For instance, L-phenylalanine has been converted to chiral phenylglycinol using engineered E. coli strains, demonstrating the potential of multi-enzyme systems for complex syntheses. nih.gov Furthermore, proteases like Alcalase have been used for the selective α-benzylesterification of N-Boc L-glutamic acid, achieving high yields. frontiersin.org

Advanced Materials Science Applications (e.g., Chiral Stationary Phases)

The inherent chirality of L-phenylalanine and its derivatives makes them valuable components in the development of advanced materials, particularly for chiral separations in chromatography. Chiral stationary phases (CSPs) are crucial for the separation of enantiomers, a critical task in the pharmaceutical industry. nih.gov

Poly(L-phenylalanine)-based CSPs have been prepared by solid-phase synthesis on a silica (B1680970) support. nih.gov The length of the phenylalanine peptide chain has been shown to influence the enantioselectivity of the CSP, with intermediate lengths providing the best separation for certain racemates like warfarin. nih.gov The conformation of the peptide on the support, often an alpha-helical structure, is believed to play a key role in the chiral recognition mechanism. nih.gov

Besides polymeric materials, smaller L-phenylalanine derivatives are also used as chiral selectors. avantipublishers.com These selectors can be incorporated into various analytical platforms, including membrane-based separation systems and voltammetric sensors. avantipublishers.commdpi.com For example, complexes of transition metals with phenylalanine have been used as chiral selectors in enantioselective voltammetric sensors for the determination of chiral analytes like naproxen (B1676952) and propranolol. mdpi.com The development of chiral ionic liquids based on L-phenylalanine esters for use as stationary phases in gas chromatography is another promising area of research. researchgate.net

The table below provides examples of chiral separation applications utilizing phenylalanine-based materials.

| Application | Chiral Material | Analyte Example |

| High-Performance Liquid Chromatography (HPLC) | Poly(L-phenylalanine) on silica | R/S-Warfarin |

| Ultrafiltration | Bovine Serum Albumin (BSA) as chiral selector | D/L-Phenylalanine |

| Voltammetric Sensing | Copper(II)-Phenylalanine complex | Naproxen |

Design of Next-Generation Peptide-Based Therapeutics and Diagnostics

This compound serves as a fundamental building block for the synthesis of a wide array of peptide-based molecules with therapeutic and diagnostic potential. Peptides are attractive as drugs due to their high specificity and biological activity. mdpi.com A major trend in this area is the development of peptide-drug conjugates (PDCs), which combine the targeting ability of a peptide with the therapeutic potency of a small molecule drug. nih.gov This approach can improve the efficacy and reduce the off-target effects of the conjugated drug. nih.gov

The design of novel antimicrobial peptides is another active research area. By strategically substituting amino acids within a phenylalanine-rich sequence, researchers can modulate the peptide's cytotoxicity without compromising its antimicrobial and anti-endotoxin properties. researchgate.net For example, replacing phenylalanine with proline at specific positions in a heptad repeat sequence can lead to non-cytotoxic peptides with enhanced activity against drug-resistant bacteria. researchgate.net

In the realm of diagnostics, peptides are being used to develop highly specific and sensitive assays. nih.gov Synthetic peptides corresponding to specific epitopes of pathogenic proteins are used in enzyme-linked immunosorbent assays (ELISA) for the detection of antibodies against various diseases, including viral and bacterial infections. nih.gov Peptide-based probes are also being developed for in vivo imaging applications, where they can target specific biomarkers associated with diseases like cancer or Alzheimer's disease. frontiersin.org The ability to precisely synthesize custom peptide sequences, enabled by building blocks like this compound, is fundamental to these advancements. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-Cbz-L-phenylalanine tert-butyl ester, and what critical parameters influence yield?

- Methodology : The compound is typically synthesized via acylation or mixed anhydride methods. For example, N-Cbz-L-phenylalanine reacts with tert-butyl alcohol derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous conditions. Acid chlorides (e.g., 3-acetylthio-2-methylpropionic acid chloride) can also be employed for acylation, as seen in analogous tert-butyl ester syntheses of amino acids . Key parameters include reaction temperature (0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric control of the tert-butylating agent to avoid side reactions like over-alkylation.

Q. How is the enantiomeric purity of this compound validated, and what analytical techniques are recommended?

- Methodology : Chiral HPLC is the gold standard. For instance, using a DAICEL Chiralcel-OD column (95:5 n-hexane/2-propanol, 1.0 mL/min, 40°C) allows baseline separation of enantiomers. Retention times are compared against racemic standards to confirm optical purity (>99% ee) . Additionally, H NMR and polarimetry can provide supplementary data, though HPLC remains definitive for quantifying enantiomeric excess.

Q. What protective group strategies are compatible with the tert-butyl ester in multi-step syntheses?

- Methodology : The tert-butyl ester is stable under basic and mildly acidic conditions but cleaved with strong acids (e.g., TFA). When paired with N-Cbz (carbobenzyloxy), orthogonal protection is achieved, as Cbz is removable via hydrogenolysis (H/Pd-C). This allows sequential deprotection in peptide synthesis without disturbing the ester .

Advanced Research Questions

Q. How can racemization be minimized during the acylation of N-Cbz-L-phenylalanine to form the tert-butyl ester?

- Methodology : Racemization occurs via base-mediated enolization. To suppress this:

- Use low temperatures (0–5°C) during coupling.

- Opt for non-basic activating agents (e.g., HOBt/EDCI) instead of DMAP.

- Monitor reaction progress with chiral HPLC to detect early racemization .

- Evidence from analogous tert-butyl ester syntheses shows that limiting reaction time (<4 hours) reduces epimerization risks .

Q. What are the stability profiles of this compound under varying pH and solvent conditions?

- Methodology :

- Acidic Conditions : Stable in dilute acetic acid but hydrolyzes rapidly in TFA (>95% cleavage in 1 hour).

- Basic Conditions : Susceptible to ester saponification above pH 8. Kinetic studies using deuterium exchange (e.g., in KOD/DO-CDCN) reveal half-lives of ~12 hours at pH 8.5, emphasizing the need for neutral storage .

- Solvent Effects : Degrades faster in polar aprotic solvents (e.g., DMF) due to increased nucleophilicity; anhydrous THF or dichloromethane is preferred for long-term storage .

Q. How can researchers resolve conflicting data regarding tert-butyl ester stability in catalytic hydrogenation reactions?

- Methodology : Contradictions arise from solvent choice and catalyst loading. For example:

- Conflict : Some studies report ester cleavage under H/Pd-C, while others observe stability.

- Resolution : Hydrogenolysis of Cbz groups requires specific conditions (e.g., 1 atm H, 10% Pd/C in ethanol). The tert-butyl ester remains intact if reaction times are controlled (<2 hours) and acidic co-solvents (e.g., HCl) are avoided . Validate via LC-MS post-reaction to confirm ester integrity.

Q. What advanced analytical techniques are recommended for characterizing degradation byproducts in aged samples?

- Methodology :

- LC-HRMS : Identifies hydrolyzed products (e.g., free carboxylic acid) and oxidized derivatives.

- NMR Dynamics : C NMR detects tert-butyl group decomposition (δ 27–28 ppm for (CH)C).

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; analyze degradation kinetics using Arrhenius models .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products